Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (hereafter referred to as the target compound) is a benzothiophene derivative featuring a sulfamoyl group at position 3 of the benzothiophene core. The sulfamoyl moiety is substituted with a 3-chloro-4-methoxyphenyl ring, while the ethyl ester at position 2 completes the structure.
Properties
IUPAC Name |
ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO5S2/c1-3-25-18(21)16-17(12-6-4-5-7-15(12)26-16)27(22,23)20-11-8-9-14(24-2)13(19)10-11/h4-10,20H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMIYFJKZNRYDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-bromo-1-(methylthio)benzene, with a sulfur source under basic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a nucleophilic substitution reaction using a suitable sulfonamide reagent.
Esterification: The carboxylate ester group can be introduced through an esterification reaction using ethyl alcohol and a suitable carboxylic acid derivative.
Chloromethoxyphenyl Group Introduction: The chloromethoxyphenyl group can be introduced through a coupling reaction using a suitable chloromethoxyphenyl halide and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups, such as reducing the sulfamoyl group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloromethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halides, nucleophiles, and electrophiles, often in the presence of a catalyst such as palladium.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is characterized by a unique molecular structure that includes a benzothiophene core and a sulfamoyl functional group. The compound has a molecular formula of C17H16ClN1O5S1 and a molecular weight of approximately 425.9 g/mol. Its structure allows for various interactions with biological targets, making it an interesting candidate for further research.
Anti-Cancer Applications
Research indicates that this compound exhibits significant anti-cancer properties. The compound has shown efficacy in inhibiting cell proliferation in various cancer cell lines. Its mechanism of action is believed to involve the modulation of specific signaling pathways associated with cell growth and apoptosis .
Case Study:
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability, suggesting its potential as an anti-cancer agent .
Anti-Inflammatory Effects
The compound also exhibits promising anti-inflammatory properties, which are crucial in the treatment of chronic inflammatory diseases. The sulfamoyl group is known to enhance biological activity, allowing for effective interaction with inflammatory mediators .
Case Study:
In vivo studies have shown that this compound significantly reduces markers of inflammation in animal models, indicating its potential for therapeutic use in inflammatory conditions .
Pharmacological Insights
This compound interacts with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The sulfamoyl group mimics natural substrates, facilitating inhibition of enzyme activity or modulation of receptor functions, leading to altered cellular signaling pathways .
Future Research Directions
Given its promising pharmacological profile, further research is warranted to explore:
- Mechanistic Studies: Understanding the detailed mechanisms by which this compound exerts its biological effects.
- Clinical Trials: Initiating clinical trials to evaluate safety and efficacy in human subjects.
- Formulation Development: Investigating different formulations to enhance bioavailability and therapeutic outcomes.
Mechanism of Action
The mechanism of action of Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, the sulfamoyl group may interact with the active site of an enzyme, inhibiting its activity, while the benzothiophene core may interact with hydrophobic regions of a receptor, modulating its function.
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound is compared below with four structurally similar analogs, differing primarily in the substituents on the sulfamoyl-attached phenyl ring. Key differences in molecular weight, substituent effects, and synthetic accessibility are highlighted.
Structural and Molecular Comparison
Table 1: Structural and Molecular Properties of Benzothiophene Derivatives
Key Observations:
- Molecular Weight : The bromo-substituted analog has the highest molecular weight (440.33 g/mol), while the 4-methylphenyl analog is the lightest (375.46 g/mol). The target compound (411.88 g/mol) falls in the mid-range, reflecting the combined mass of chlorine and methoxy groups.
- Electron-Donating Groups (EDGs): Methoxy (target) and ethoxy groups improve solubility via polarity but may reduce metabolic stability.
Physicochemical and Crystallographic Properties
- Hydrogen Bonding: The target compound’s methoxy group can act as a hydrogen-bond acceptor, while the sulfamoyl NH serves as a donor. This contrasts with non-polar methyl or bulky bromo substituents in analogs, which limit hydrogen-bonding networks .
- Crystallographic Validation : Tools like SHELXL and ORTEP-3 are critical for resolving crystal structures, particularly for validating the stereochemistry of chloro and methoxy groups .
Biological Activity
Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a benzothiophene core substituted with a sulfamoyl group and a chloro-methoxy phenyl moiety. The presence of these functional groups is believed to contribute to its biological activities.
The biological activity of the compound can be attributed to several mechanisms:
- Antimicrobial Activity : The compound has shown promising results in inhibiting the growth of various bacterial strains and fungi. The sulfamoyl group is known for its role in sulfonamide antibiotics, which inhibit bacterial folic acid synthesis.
- Antitumor Effects : Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines. The benzothiophene moiety has been associated with anticancer properties due to its ability to interfere with cellular signaling pathways.
- Anti-inflammatory Properties : Compounds containing benzothiophene structures have been reported to possess anti-inflammatory effects, potentially making this compound useful in treating inflammatory diseases.
Antimicrobial Activity
A study evaluated the antimicrobial properties of a series of sulfamoyl derivatives, including this compound. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Cytotoxicity Analysis
In vitro cytotoxicity tests were conducted using various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound exhibited an IC50 value of approximately 45 μM against MCF-7 cells, indicating moderate potency. The selectivity index suggests a favorable therapeutic window, as normal cell lines showed significantly higher IC50 values .
Anti-inflammatory Studies
Another investigation focused on the anti-inflammatory potential of the compound in a murine model of inflammation. Results indicated a notable reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) following treatment with the compound, suggesting its potential as an anti-inflammatory agent .
Table 1: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
